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Compound of Interest

Compound Name: 6-Iodoquinolin-8-ol

CAS No.: 497084-49-8

Cat. No.: B11850738

Get Quote

Executive Summary & Molecular Context
6-Iodoquinolin-8-ol (6-Iodo-8-hydroxyquinoline) is a halogenated derivative of the classic

chelating agent 8-hydroxyquinoline (oxine). While the 5,7-diiodo (Iodoquinol) and 5-chloro-7-

iodo (Clioquinol) derivatives are widely recognized anti-infectives, the 6-iodo isomer represents

a distinct electronic and steric scaffold. Its iodine atom at the C6 position—meta to the phenolic

hydroxyl—creates a unique electronic perturbation compared to the para-substituted (C5)

analogs.

Precise spectroscopic characterization is critical because direct iodination of 8-

hydroxyquinoline preferentially yields the 5-iodo and 7-iodo products due to electronic

activation at ortho/para positions relative to the hydroxyl group. Consequently, the 6-iodo

isomer is often a product of targeted de novo synthesis (e.g., modified Skraup reaction), and

validating its identity requires rigorous exclusion of the thermodynamic 5/7-isomers.

Structural Parameters[1][2][3][4][5][6][7][8][9][10]
Formula:
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Molecular Weight: 271.06 g/mol

Key Feature: Iodine at position 6 isolates the protons at C5 and C7, destroying the

contiguous spin system of the carbocyclic ring found in the parent molecule.

Analytical Workflow
The following diagram outlines the logical flow for confirming the 6-iodo regioisomer, prioritizing

the exclusion of common impurities.
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Crude 6-Iodoquinolin-8-ol

Mass Spectrometry (EI/ESI)
Confirm M+ m/z 271

Step 1: Mass Check

1H NMR (DMSO-d6)
Coupling Pattern Analysis

Step 2: Regioisomer ID

Check Carbocyclic Ring Coupling

Ortho Coupling (J ~8-9 Hz)
(Indicates 5-I or 7-I Isomer)

Doublets observed

Meta Coupling (J ~1-2 Hz)
(Indicates 6-I Isomer)

Singlets/Meta-doublets

Reject/Repurify

FT-IR Spectroscopy
Confirm OH & C-I

Step 3: Functional Group

Validated Structure

Click to download full resolution via product page
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Figure 1: Decision tree for validating the 6-iodo regioisomer using coupling constants as the

primary discriminator.

Spectroscopic Profiling
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is the definitive tool for distinguishing the 6-iodo isomer from the 5-

iodo or 7-iodo isomers.

Solvent: DMSO-

(Preferred to prevent OH exchange and improve solubility).

Proton
Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constant (

, Hz)

Structural
Insight

OH 9.80 - 10.50 Broad Singlet -

Intramolecular H-

bond to N

(exchangeable).

H-2 8.80 - 8.90
Doublet of

Doublets
,

Pyridine ring;

deshielded by

adjacent N.

H-4 8.30 - 8.40
Doublet of

Doublets
,

Pyridine ring;

typical quinoline

shift.

H-3 7.50 - 7.60
Doublet of

Doublets
,

Pyridine ring;

most shielded in

hetero-ring.

H-5 7.90 - 8.00 Doublet (Meta)

Diagnostic:

Isolated from H-7

by I-6.

H-7 7.10 - 7.20 Doublet (Meta)
Diagnostic: Ortho

to OH, shielded.
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Expert Analysis - The "Smoking Gun": In the common 5-iodo isomer, H6 and H7 are adjacent,

producing a pair of doublets with a large ortho-coupling constant (

Hz). In the 6-iodo isomer, the iodine atom sits between H5 and H7. Consequently, H5 and H7
cannot ortho-couple. They appear as narrow doublets (meta-coupling,

Hz) or apparent singlets. Observation of a large ortho-coupling in the carbocyclic region (7.0–
8.0 ppm) immediately disqualifies the sample as 6-iodoquinolin-8-ol.

B. Mass Spectrometry (MS)
Mass spectrometry confirms the elemental composition and the presence of the iodine atom.

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).

Molecular Ion (

): m/z 271 (Base peak in ESI).

Isotopic Pattern: Iodine (

I) is monoisotopic. Unlike chloro- or bromo- derivatives, there is no M+2 peak. The spectrum
will show a clean M+ at 271 and a small M+1 at 272 (due to

C).

Fragmentation (EI):

: Loss of Iodine radical (

, 127 mass units). This confirms the presence of iodine.[1]

: Loss of CO (28 mass units), characteristic of phenols/quinolinols.

C. Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy assesses the hydrogen bonding network and carbon-halogen bond.
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Frequency (

)
Assignment Notes

3100 - 3400 O-H Stretch

Broad band. Shifted lower than

free phenols due to strong

intramolecular

hydrogen bonding.

1580, 1500 C=C / C=N Stretch
Aromatic ring skeletal

vibrations.

1280 C-O Stretch Phenolic C-O stretch.

500 - 600 C-I Stretch
Characteristic low-frequency

band for aryl iodides.

Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation for NMR

Weigh ~5-10 mg of the solid 6-Iodoquinolin-8-ol.

Dissolve in 0.6 mL of DMSO-

(99.9% D). Note:

may be used, but solubility can be poor, and the OH signal may broaden or disappear due to
exchange.

Transfer to a clean, dry 5mm NMR tube.

Acquire spectrum with at least 16 scans to resolve the small meta-coupling constants (

Hz).

Step 2: UV-Vis Solvatochromism Check
The electronic absorption of 8-hydroxyquinolines is highly pH-dependent due to the equilibrium

between the neutral molecule, the anion (phenolate), and the cation (protonated nitrogen).
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Prepare Stock: 1 mM solution in Methanol.

Acidic Scan: Add 1 drop 0.1 M HCl. Expect

shift (protonation of N).

Basic Scan: Add 1 drop 0.1 M NaOH. Expect significant bathochromic (red) shift and

hyperchromic effect due to phenolate formation (

is a strong auxochrome).

Result: The 6-iodo substituent will cause a general redshift of ~10-15 nm compared to

unsubstituted 8-hydroxyquinoline (

nm) due to the heavy atom effect and extended conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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